tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate
Description
Properties
IUPAC Name |
S-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-8(12)15-7-6-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGKPMQLXHYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate typically involves the reaction of tert-butyl chloroformate with n-methylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The acetylsulfanyl group is introduced through a subsequent reaction with acetyl chloride and a suitable thiol, such as ethanethiol, under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and thiol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Protecting Group : tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate is utilized as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it particularly valuable in peptide synthesis, allowing for selective functionalization without interfering with other reactive groups.
2. Biological Research
- Enzymatic Assays : The compound serves as a substrate in various enzymatic assays, enabling researchers to study enzyme mechanisms and kinetics. Its stability and reactivity allow for precise measurements of enzyme activity.
- Drug Delivery Systems : Investigations into its biocompatibility and stability suggest potential applications in drug delivery systems, where controlled release of therapeutic agents is crucial.
3. Medicinal Chemistry
- Anticancer Properties : Preliminary studies indicate that compounds similar to this compound may inhibit enzymes involved in cancer progression. This suggests potential applications in developing new anticancer therapies.
- Antimicrobial Activity : Research has shown that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents against resistant strains of bacteria and fungi.
Industrial Applications
- Specialty Chemicals Production : In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties facilitate the production of various specialty chemicals essential for different applications.
Anticancer Studies
Research has focused on the ability of this compound to inhibit specific enzymes associated with cancer cell proliferation. For instance, studies have shown that derivatives can effectively block pathways critical for tumor growth.
Antimicrobial Efficacy
Case studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, supporting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites in enzymes, affecting their function .
Comparison with Similar Compounds
Biological Activity
tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₃O₂S
- Molecular Weight : 241.35 g/mol
- CAS Number : 607380-78-9
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical cellular pathways, including those associated with cancer progression and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, which are essential for developing new therapeutic agents against resistant strains.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Safety and Toxicology
The safety profile of this compound must be established through comprehensive toxicological assessments. Initial studies indicate a favorable safety margin; however, further evaluation is necessary before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
